

Efficacy of 5-Methoxy-2-methylindoline vs. other 5-LOX inhibitors

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Compound of Interest

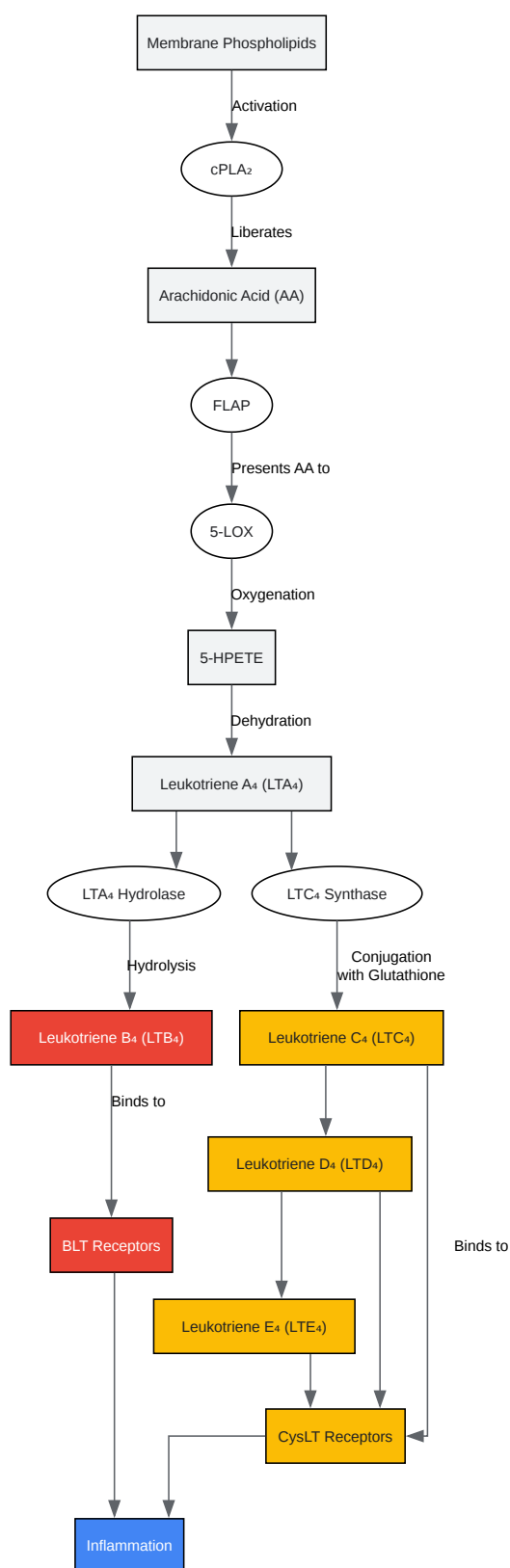
Compound Name: 5-Methoxy-2-methylindoline

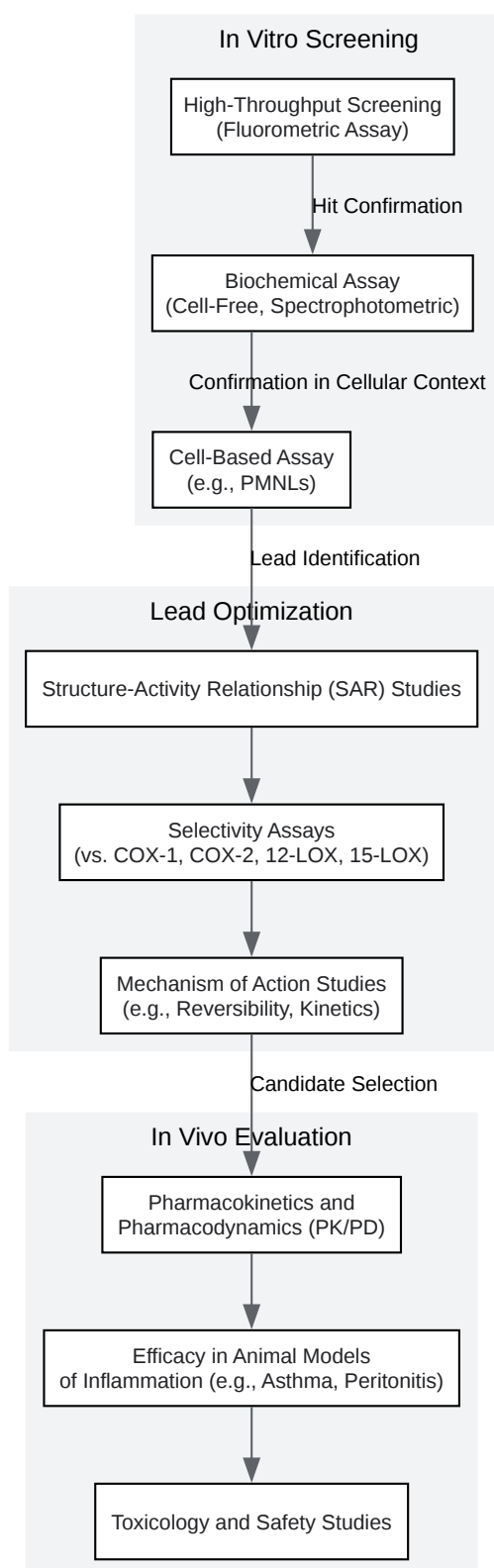
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The 5-Lipoxygenase Signaling Pathway

The 5-LOX pathway is initiated by the release of arachidonic acid (AA) from the cell membrane. 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized to leukotriene A4 (LTA4).^{[5][6][7][8]} LTA4 is a pivotal intermediate that can be converted to the potent chemoattractant leukotriene B4 (LTB4) or to the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in allergic and inflammatory responses.^{[5][6][7]}





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